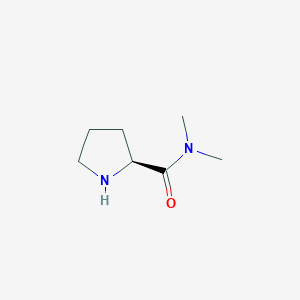
N(6),N(6)-Diméthyl-L-lysine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of methylated lysine derivatives typically involves chemical reactions with a methyl donor, such as S-adenosyl methionine (SAM). The specific process can vary depending on the desired product and the starting materials .Molecular Structure Analysis
The molecular structure of a methylated lysine would include the basic structure of lysine – a central carbon atom bonded to a hydrogen atom, an amino group (-NH2), a carboxyl group (-COOH), and a side chain – with the addition of one or more methyl groups (-CH3) attached to the nitrogen atom in the side chain .Chemical Reactions Analysis
Methylated lysines can participate in various chemical reactions. For example, they can act as substrates for enzymes called demethylases, which remove the methyl group. This can significantly alter the function of the lysine or the protein it’s part of .Physical And Chemical Properties Analysis
The physical and chemical properties of a methylated lysine would depend on the specific compound . In general, adding a methyl group would increase the compound’s hydrophobicity (water-repelling properties) and could affect its reactivity .Applications De Recherche Scientifique
Applications dans l'industrie alimentaire
L'epsilon-poly-L-lysine (ε-PL) est connue pour son activité antimicrobienne, sa solubilité dans l'eau, sa sécurité et sa biodégradabilité. Elle est largement utilisée comme conservateur alimentaire en raison de son statut GRAS (Generally Recognized As Safe) .
Applications dans l'industrie pharmaceutique
Les propriétés antimicrobiennes du composé le rendent également précieux dans l'industrie pharmaceutique, où il peut être utilisé dans des formulations médicamenteuses pour prévenir la contamination microbienne .
Production biotechnologique
L'epsilon-poly-L-lysine est produite par des micro-organismes, en particulier par le genre Streptomyces. La production biotechnologique de ε-PL est un domaine de recherche active, axé sur l'amélioration du rendement et de l'efficacité .
Études sur la modification des histones
La N(6),N(6)-Diméthyl-L-lysine joue un rôle dans les modifications des histones, qui sont cruciales pour la régulation de l'expression des gènes. La recherche sur la méthylation spécifique au site et quantitative des histones est en cours afin de comprendre les phénomènes biologiques orchestrés par la NE-méthylation de la lysine .
Synthèse et modification des polymères
Les polymères à base de lysine, y compris l'ε-poly-L-lysine et les composés de dendrimères à base de lysine (LBD), ont des applications polyvalentes en raison de leurs différentes formes et structures d'arrangement. Des progrès dans les stratégies de synthèse et de modification sont explorés pour diverses utilisations .
Mécanisme D'action
The mechanism of action of N(6),N(6)-Dimethyl-L-lysine is not fully understood. It is thought to act by binding to certain amino acid residues in proteins, which then alters the protein's structure and function. It is also thought to interact with other molecules, such as lipids, to affect the structure and function of the proteins.
Biochemical and Physiological Effects
N(6),N(6)-Dimethyl-L-lysine has been shown to have a variety of biochemical and physiological effects. It has been shown to interact with certain amino acid residues in proteins, which can alter the structure and function of the proteins. It has also been shown to affect the activity of enzymes and other proteins, and to affect the structure and function of lipids.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using N(6),N(6)-Dimethyl-L-lysine in laboratory experiments is that it is relatively easy to synthesize and is relatively inexpensive. It is also relatively stable and can be stored for long periods of time. However, N(6),N(6)-Dimethyl-L-lysine is not very soluble in water and can be difficult to work with in aqueous solutions.
Orientations Futures
For research on N(6),N(6)-Dimethyl-L-lysine include further study of its mechanism of action and its effects on protein structure and function. Additionally, further studies could be conducted to explore the potential applications of N(6),N(6)-Dimethyl-L-lysine in pharmaceuticals, biomedicine, and biotechnology. Additionally, further studies could be conducted to explore the potential toxicity of N(6),N(6)-Dimethyl-L-lysine in humans and animals. Finally, further studies could be conducted to explore the potential use of N(6),N(6)-Dimethyl-L-lysine as a therapeutic agent.
Safety and Hazards
Propriétés
IUPAC Name |
(2S)-2-amino-6-(dimethylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2/c1-10(2)6-4-3-5-7(9)8(11)12/h7H,3-6,9H2,1-2H3,(H,11,12)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXEWFEBMSGLYBY-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60945241 | |
| Record name | N~6~,N~6~-Dimethyllysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60945241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2259-86-1 | |
| Record name | Dimethyllysine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2259-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Epsilon N-dimethyllysine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002259861 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~6~,N~6~-Dimethyllysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60945241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of N(6),N(6)-Dimethyl-L-lysine in carnitine biosynthesis?
A1: N(6),N(6)-Dimethyl-L-lysine is a key intermediate in the biosynthesis of carnitine in certain organisms, such as Neurospora crassa. Research has shown that the enzymatic conversion of L-lysine to carnitine involves a series of methylation steps. [] The first two steps involve the sequential methylation of L-lysine to produce N(6)-Methyl-L-lysine and then N(6),N(6)-Dimethyl-L-lysine. S-adenosyl-L-methionine acts as the methyl donor in these reactions. [] The final methylation step converts N(6),N(6)-Dimethyl-L-lysine to ε-N-trimethyl-L-lysine, which is then further metabolized to carnitine.
Q2: Is N(6),N(6)-Dimethyl-L-lysine found in other organisms besides Neurospora crassa?
A2: Yes, while the provided research highlights the role of N(6),N(6)-Dimethyl-L-lysine in Neurospora crassa, it has also been identified in other organisms. For example, a study on amphioxus troponin C, a calcium-binding protein, found that a small percentage of the protein contains N(6),N(6)-Dimethyl-L-lysine at position 20. [] This suggests that this modified amino acid may play diverse roles in different biological systems.
Q3: How do carnitine and ε-N-trimethyl-L-lysine affect the enzymatic synthesis of N(6),N(6)-Dimethyl-L-lysine in Neurospora crassa?
A3: Interestingly, research on Neurospora crassa strain 33933 (lys-) revealed that while lysine does not induce the synthesis of the enzymes responsible for N(6),N(6)-Dimethyl-L-lysine production, both carnitine and ε-N-trimethyl-L-lysine repress their synthesis. [] This suggests a feedback mechanism where the end product of the pathway, carnitine, and its immediate precursor, ε-N-trimethyl-L-lysine, downregulate the initial steps in the biosynthetic pathway.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















